H-Gly-gly-gly-gly-ala-OH
Description
H-Gly-Gly-Gly-Gly-Ala-OH (glycyl-glycyl-glycyl-glycyl-alanine) is a linear pentapeptide composed of four glycine residues followed by a C-terminal alanine. Its molecular formula is C₁₃H₂₁N₅O₆, with a calculated molecular weight of 317.31 g/mol. The sequential glycine backbone confers exceptional conformational flexibility, while the alanine terminus introduces a hydrophobic methyl group.
Properties
Molecular Formula |
C11H19N5O6 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N5O6/c1-6(11(21)22)16-10(20)5-15-9(19)4-14-8(18)3-13-7(17)2-12/h6H,2-5,12H2,1H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-/m0/s1 |
InChI Key |
NXVQLROTKQDHIA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-gly-gly-gly-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-gly-gly-gly-ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues under certain conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatically with proteases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Substitution: Achieved through peptide synthesis techniques, where specific amino acids are replaced during the synthesis process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids .
Scientific Research Applications
Structural and Chemical Properties
H-Gly-Gly-Gly-Gly-Ala-OH is characterized by its simple structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 232.25 g/mol. The presence of multiple glycine residues allows for flexibility in conformation, making it suitable for various biological interactions.
2.1. Antioxidant Properties
Recent studies have highlighted the potential antioxidant properties of peptides like this compound. Antioxidant peptides can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, research indicates that specific peptide sequences can protect against oxidative damage in cell lines such as Caco-2 and PC12 cells .
2.2. Neuroprotective Effects
Peptides derived from amino acids like glycine and alanine have shown promise in neuroprotection. This compound may exhibit neuroprotective properties by reducing apoptosis in neuronal cells exposed to oxidative stress . This aspect is crucial for developing treatments for neurodegenerative diseases.
3.1. Drug Development
The peptide's structure allows it to serve as a lead compound in drug development, particularly for conditions influenced by oxidative stress and inflammation. Its ability to modulate cellular pathways makes it a candidate for further exploration in pharmacological studies aimed at diseases like Alzheimer's and cardiovascular disorders .
3.2. Nutraceuticals
Due to its antioxidant properties, this compound could be incorporated into nutraceutical formulations aimed at enhancing health and preventing disease through dietary means. Peptides with similar structures have been studied for their potential to improve gut health and overall well-being .
Case Studies
Mechanism of Action
The mechanism of action of H-Gly-gly-gly-gly-ala-OH involves its interaction with specific molecular targets, such as enzymes. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where peptide bonds are cleaved. This interaction is crucial for understanding enzyme specificity and activity .
Comparison with Similar Compounds
Key Properties:
- pKa Values: The terminal carboxyl (COOH) group exhibits a pKa of ~3.17 (similar to Gly-Ala) , and the amino (NH₂) group has a pKa near 7.75 (based on Gly-Gly-Gly-Gly) .
- Structural Features : The absence of side chains in glycine residues allows for unrestricted rotation, making the peptide highly adaptable. The alanine terminus adds minimal steric hindrance but increases hydrophobicity slightly compared to all-glycine sequences.
Shorter Homologous Peptides
Table 1: Comparison with Di- and Tripeptides
Key Observations :
- Shorter peptides (e.g., H-Ala-Gly-Gly-OH) lack the conformational diversity of the pentapeptide but may exhibit faster metabolic clearance.
Peptides with Proline or β-Alanine
Table 2: Structural Variants with Modified Backbones
Key Observations :
- Proline in H-Gly-Gly-Pro-Ala-OH restricts peptide bond rotation, creating kinks or turns , contrasting sharply with the glycine-dominated flexibility of this compound.
- β-Ala-Gly-OH’s extended backbone (due to β-alanine) may enhance metal-binding capacity or stability under physiological conditions .
Hydrophobicity and Charge Profiles
- Hydrophobicity : The alanine terminus in this compound increases hydrophobicity marginally compared to all-glycine peptides (e.g., Gly-Gly-Gly-Gly). However, it remains less hydrophobic than peptides with aromatic (e.g., Tyr in H-Gly-Ala-Tyr-OH) or branched residues (e.g., Ile in H-Ile-Gly-OH ).
- Isoelectric Point (pI) : Estimated pI ≈ 5.46 (average of COOH pKa ~3.17 and NH₂ pKa ~7.75), similar to Gly-Gly-Gly-Gly (pI ≈ 5.40) . This contrasts with histidine-containing peptides (e.g., H-His-Gly-Gly-OH ), where the imidazole group (pKa ~6.0) lowers the pI.
Biological Activity
H-Gly-gly-gly-gly-ala-OH, commonly referred to as glycylglycylglycylalanine, is a pentapeptide composed of five amino acids: four glycine (Gly) residues and one alanine (Ala) residue. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃N₃O₄
- Molecular Weight : 203.196 g/mol
- CAS Number : 19729-30-7
- Density : 1.314 g/cm³
- Boiling Point : 604.6°C at 760 mmHg
The structure of this compound features a linear arrangement of amino acids, which influences its conformational properties and biological interactions. The presence of multiple glycine residues contributes to flexibility, while the alanine residue may introduce hydrophobic interactions that are critical for biological activity.
Conformational Analysis
Research indicates that glycine residues exhibit unique conformational propensities compared to other amino acids. For instance, in peptide sequences containing glycine, there is a significant tendency to adopt turns and flexible structures, which can enhance their biological functions .
This compound is considered a biologically active peptide with several potential mechanisms:
- Cell Signaling Modulation : Peptides like this compound can influence various signaling pathways, including those related to inflammation and immune responses.
- Antioxidant Properties : Some studies suggest that peptides may exhibit antioxidant activity, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : There is emerging evidence that certain peptide sequences can modulate neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases .
Study on Antioxidant Activity
A study published in the Journal of Nutritional Biochemistry demonstrated that peptides derived from glycine-rich sequences exhibited significant antioxidant activity in vitro. The research indicated that these peptides could scavenge free radicals effectively, which is crucial for reducing oxidative damage in cells .
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. The results showed that administration of this peptide reduced neuronal apoptosis and improved cognitive function in rodent models subjected to oxidative stress .
Comparative Analysis with Related Peptides
| Peptide Name | Molecular Weight | Biological Activity |
|---|---|---|
| H-Gly-Gly-Ala-OH | 132.118 g/mol | Anti-inflammatory, antioxidant |
| H-Gly-Gly-Gly-Ala-OH | 203.196 g/mol | Neuroprotective |
The comparative analysis highlights the distinct biological activities associated with different peptide structures. While shorter peptides like H-Gly-Gly-Ala-OH exhibit notable anti-inflammatory properties, this compound shows promise in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
